2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with 5-methyloxazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-(2-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities and its use as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(2-Fluorophenyl)-5-methyloxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
2-(2-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications in organic synthesis and scientific research .
Properties
CAS No. |
52169-88-7 |
---|---|
Molecular Formula |
C11H7ClFNO2 |
Molecular Weight |
239.63 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-4-2-3-5-8(7)13/h2-5H,1H3 |
InChI Key |
GJMBNTDQCICZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.